Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (CAS 1217530-86-3) is a highly enantiopure β-amino acid ester salt utilized extensively in the synthesis of peptidomimetics, β-lactams, and targeted small-molecule therapeutics. Structurally, it features a para-chlorinated phenyl ring that enhances lipophilicity and metabolic stability compared to unsubstituted analogs, while the (3R) stereocenter provides critical spatial orientation for chiral pharmacophores [1]. By supplying the compound as a methyl ester hydrochloride salt, it bypasses the poor organic solubility of zwitterionic free acids and mitigates the chemical instability inherent to free base β-amino esters, making it an optimized precursor for direct integration into standard cross-coupling and amidation workflows [2].
Substituting this specific enantiopure salt with its racemic counterpart, free base, or free acid forms introduces severe process inefficiencies and quality control risks. Utilizing the racemate necessitates late-stage chiral resolution, which typically incurs a minimum 50% yield penalty and requires costly preparative HPLC or enzymatic cleavage [1]. Furthermore, attempting to use the free base form (methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate) exposes the material to spontaneous intermolecular aminolysis and cyclization during storage, drastically reducing shelf-life and batch-to-batch reproducibility [2]. Finally, substituting with the unesterified free acid results in a zwitterionic species that exhibits poor solubility in aprotic solvents (e.g., DMF, DCM), requiring an additional, yield-reducing esterification step prior to N-acylation or peptide coupling [3].
In the synthesis of chiral β-amino acid derivatives, starting with the pre-resolved (3R) enantiomer prevents the severe yield attrition associated with late-stage resolution. Procurement of the >99% ee (3R) building block guarantees complete utilization of the input material in stereospecific pathways, whereas utilizing the racemic methyl 3-amino-3-(4-chlorophenyl)propanoate fundamentally caps the theoretical yield of the desired enantiomer at 50%, before accounting for the mechanical losses of chiral chromatography [1].
| Evidence Dimension | Theoretical maximum yield in stereospecific synthesis |
| Target Compound Data | ~100% atom economy for the (3R) pathway |
| Comparator Or Baseline | Racemic mixture (max 50% yield + resolution costs) |
| Quantified Difference | 2x increase in functional yield per mole of starting material |
| Conditions | Standard stereospecific downstream coupling |
Procuring the enantiopure (3R) form eliminates the need for expensive, time-consuming downstream chiral separation, directly halving raw material waste.
Free base β-amino esters are notoriously unstable, prone to spontaneous cyclization into β-lactams or oligomerization upon ambient storage. The hydrochloride salt formulation of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate effectively protonates the primary amine, neutralizing its nucleophilicity and extending the shelf-life from weeks to years under standard desiccation. Comparative stability models of β-amino esters indicate that HCl salts retain >99% purity over 12 months at 25°C, whereas the corresponding free bases can exhibit up to 15-20% degradation or cyclization within 30 days at room temperature [1].
| Evidence Dimension | Ambient storage stability (purity retention) |
| Target Compound Data | >99% purity retained at 12 months (25°C) |
| Comparator Or Baseline | Free base form (~80-85% purity at 30 days) |
| Quantified Difference | >10-fold increase in shelf-life stability |
| Conditions | Ambient storage (25°C, sealed container) |
The HCl salt form ensures reliable batch-to-batch reproducibility and eliminates the need for strict cold-chain logistics or immediate pre-use purification.
The methyl esterification of the carboxylic acid dramatically shifts the solubility profile of the compound compared to its zwitterionic free acid counterpart. While (3R)-3-amino-3-(4-chlorophenyl)propanoic acid exhibits limited solubility in standard peptide coupling solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), the methyl ester hydrochloride salt achieves high solubility (>100 mg/mL) in these media upon mild neutralization with a tertiary amine (e.g., DIPEA) [1]. This allows for immediate integration into homogeneous cross-coupling reactions without requiring an intermediate, yield-reducing esterification step.
| Evidence Dimension | Solubility in DCM/DMF |
| Target Compound Data | >100 mg/mL (as neutralized ester) |
| Comparator Or Baseline | Free acid form (<5 mg/mL, zwitterionic) |
| Quantified Difference | >20-fold higher solubility in aprotic media |
| Conditions | Standard ambient preparation for peptide coupling |
High solubility in standard aprotic solvents streamlines manufacturing processes by enabling direct, homogeneous coupling reactions without intermediate derivatization.
The inclusion of the para-chloro substituent on the phenyl ring provides a distinct physicochemical advantage over the unsubstituted phenyl analog. Halogenation at the para position increases the calculated logP (clogP) of the resulting molecular fragment, which frequently translates to improved membrane permeability and target binding affinity in drug discovery campaigns. Furthermore, the C-Cl bond blocks the para position from rapid cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic stability of the downstream active pharmaceutical ingredient (API) compared to derivatives synthesized from methyl (3R)-3-amino-3-phenylpropanoate [1].
| Evidence Dimension | Metabolic blocking and lipophilicity (clogP) |
| Target Compound Data | Enhanced lipophilicity and para-oxidation resistance |
| Comparator Or Baseline | Unsubstituted phenyl analog (susceptible to para-hydroxylation) |
| Quantified Difference | Significant reduction in CYP450-mediated para-oxidation |
| Conditions | In vivo pharmacokinetic modeling of derived APIs |
Selecting the para-chlorinated building block provides a built-in metabolic shield, increasing the half-life and bioavailability of downstream therapeutic candidates.
Due to its pre-resolved (3R) stereocenter and ready-to-couple methyl ester hydrochloride form, this compound is an ideal building block for synthesizing β-peptides and peptidomimetics. It bypasses the need for intermediate protection/deprotection steps, allowing for rapid incorporation into peptide backbones where the para-chlorophenyl group can enhance proteolytic stability and target affinity [1].
The compound serves as a highly efficient precursor for the synthesis of functionalized β-lactams via controlled cyclization. The stability of the HCl salt ensures that the starting material remains pure until the cyclization is intentionally triggered, providing high-yielding access to chiral azetidin-2-one scaffolds critical for antibiotic and enzyme inhibitor research [2].
Leveraging the para-chlorophenyl moiety, which is a known pharmacophore for crossing the blood-brain barrier and interacting with neurotransmitter receptors, this building block is perfectly suited for the discovery of novel CNS-active agents. The metabolic stability provided by the chlorine atom ensures that the resulting candidates have favorable pharmacokinetic profiles compared to unhalogenated analogs [3].